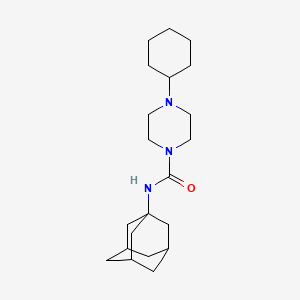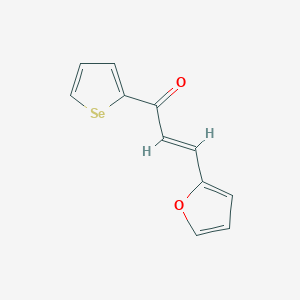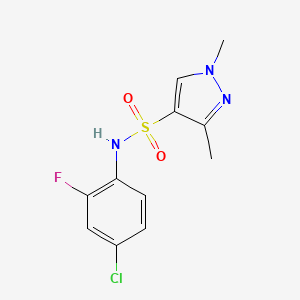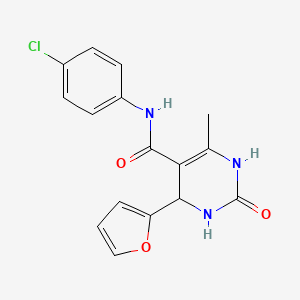
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide is a synthetic compound that features a unique structure combining an adamantyl group, a cyclohexyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide typically involves the reaction of 1-adamantylamine with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Step 1: Preparation of 1-adamantylamine from adamantane through bromination and subsequent amination.
Step 2: Reaction of 1-adamantylamine with cyclohexyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amines derived from the carboxamide group.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound’s stability and rigidity make it useful in the development of new materials.
Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperazine ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Similar structure with an indazole ring instead of piperazine.
N-(1-adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide: Features a tetrahydropyran group instead of cyclohexyl.
Uniqueness
N-1-adamantyl-4-cyclohexylpiperazine-1-carboxamide is unique due to its combination of an adamantyl group, a cyclohexyl group, and a piperazine ring. This unique structure imparts specific physicochemical properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h16-19H,1-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALNWPYGRORKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-methyl-4-pyridinyl)-4-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5473300.png)
![4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl benzoate](/img/structure/B5473306.png)
![2-amino-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5473310.png)
![2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-3-[2-(DIETHYLAMINO)ETHYL]-3H,4H-BENZO[G]QUINAZOLIN-4-ONE](/img/structure/B5473316.png)


![2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5473336.png)
![6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5473337.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5473352.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5473353.png)
![N-(2,3-DICHLOROPHENYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5473360.png)
![N'-[4-(4-aminopyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5473375.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5473384.png)

